![molecular formula C18H18INO3 B5234872 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. IBOPA is a derivative of 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid and is structurally similar to the non-steroidal anti-inflammatory drug, Ibuprofen.
Mécanisme D'action
The exact mechanism of action of 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been reported to exhibit antitumor activity and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is a relatively easy to synthesize compound and can be obtained in good yields. It is also stable under normal laboratory conditions, which makes it suitable for various experimental procedures. However, this compound is a relatively new compound, and its full range of biological activities and potential applications are yet to be fully understood.
Orientations Futures
There are several potential future directions for the research on 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid. One possible direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Another possible direction is the investigation of the antitumor activity of this compound and its potential use as an anticancer drug. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as biochemistry and drug discovery.
Méthodes De Synthèse
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 2-iodoaniline with 4-methylbenzyl bromide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through hydrolysis and decarboxylation of the intermediate product.
Applications De Recherche Scientifique
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. This compound has also been shown to exhibit antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO3/c1-12-6-8-13(9-7-12)10-14(11-17(21)22)18(23)20-16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLKFOYKFKRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
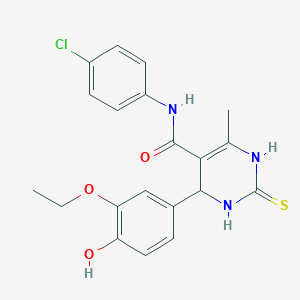
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
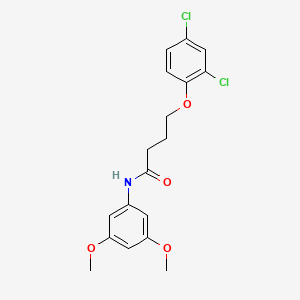
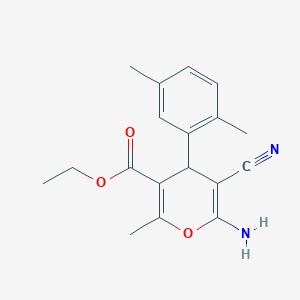
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
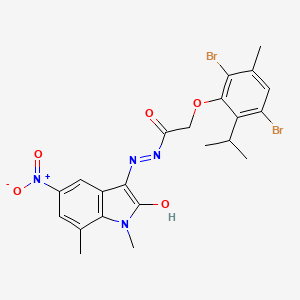
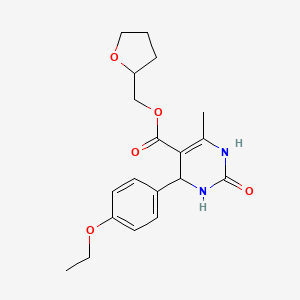
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)